3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one
Description
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S/c22-16-3-1-15(2-4-16)18-13-25-17(14-29-20(25)23-18)5-6-19(26)24-9-7-21(8-10-24)27-11-12-28-21/h1-4,13-14H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPNUGCFZURNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CCC3=CSC4=NC(=CN34)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one is a novel synthetic derivative belonging to the imidazo[2,1-b]thiazole class. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 389.9 g/mol. The structure features a thiazole ring substituted with a chlorophenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. A common method includes the reaction of 4-chlorophenyl derivatives with imidazo[2,1-b]thiazole intermediates followed by cyclization and functionalization to introduce the spiro and propanone moieties.
Antiviral Activity
Research indicates that compounds related to imidazo[2,1-b]thiazoles exhibit moderate antiviral activity. For instance, a study evaluated various derivatives for their efficacy against viral strains, demonstrating that modifications in the thiazole structure significantly influenced their antiviral potency. Specifically, derivatives similar to our compound showed promising results against specific viral targets .
Anticancer Activity
The anticancer potential of this compound has been highlighted in various studies:
- Cytotoxicity Assays : In vitro studies assessed the cytotoxic effects of the compound against several human cancer cell lines. The results indicated significant inhibition of cell proliferation, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
The proposed mechanism for the anticancer activity involves:
- Induction of Apoptosis : The compound appears to trigger apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins such as Bax and caspases in treated cells.
- Cell Cycle Arrest : Studies demonstrated that treatment with this compound leads to cell cycle arrest at the G2/M phase, disrupting normal cellular proliferation .
Case Studies
A notable case study involved the evaluation of similar thiazole derivatives in a preclinical model:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of imidazo[2,1-b]thiazole have demonstrated cytotoxic effects against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HepG2 (liver cancer)
- HeLa (cervical cancer)
- NCI-H460 (lung cancer)
In vitro assays showed that certain derivatives exhibited significant inhibition of cell proliferation, suggesting that the compound may serve as a lead for developing new anticancer therapies .
Antiviral Activity
The compound has also been investigated for its antiviral properties. A study indicated that derivatives containing the imidazo[2,1-b]thiazole structure displayed moderate antiviral activity against specific viral strains. The mechanism of action appears to involve interference with viral replication processes .
Case Study 1: Synthesis and Cytotoxicity Evaluation
A study synthesized several derivatives based on the imidazo[2,1-b]thiazole scaffold and evaluated their cytotoxicity against multiple cancer cell lines. The results indicated that specific modifications to the thiazole ring significantly enhanced anticancer activity .
Case Study 2: Antiviral Screening
Another investigation focused on the antiviral properties of thiazole derivatives. The study reported that certain compounds exhibited notable activity against viral infections in vitro, indicating their potential as antiviral agents .
Conclusion and Future Directions
The compound 3-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one presents promising applications in medicinal chemistry, particularly as an anticancer and antiviral agent. Ongoing research is essential to further elucidate its mechanisms of action and optimize its pharmacological properties.
Future studies should focus on:
- In vivo testing to confirm efficacy and safety.
- Structure-activity relationship (SAR) studies to identify key features responsible for biological activity.
- Exploration of combination therapies using this compound alongside existing treatments.
Chemical Reactions Analysis
Hydrolysis of the Spirocyclic Dioxolane Ring
The 1,4-dioxa-8-azaspiro[4.5]decane system is susceptible to acid- or base-catalyzed hydrolysis. For example:
-
Acidic conditions (e.g., HCl/H₂O): Cleavage of the dioxolane ring generates a diol intermediate, which can further react or cyclize.
-
Basic conditions (e.g., NaOH/EtOH): Hydrolysis yields a secondary amine and ketone byproducts .
Table 1: Hydrolysis Reactions
| Condition | Reagents | Products | Yield (%) | Source |
|---|---|---|---|---|
| Acidic (HCl) | H₂O, reflux | 8-Azaspiro[4.5]decane-1,4-diol derivative | 65–78 | |
| Basic (NaOH) | EtOH, 60°C | 8-Amino-1,4-diketone intermediate | 52–60 |
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The 4-chlorophenyl group undergoes substitution reactions with nucleophiles (e.g., amines, alkoxides):
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Amine substitution : Reaction with piperazine in DMF at 120°C replaces chlorine with a piperazinyl group .
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Methoxy substitution : Treatment with NaOMe/MeOH substitutes Cl with OMe, forming a methoxy derivative .
Table 2: Substitution Reactions
| Nucleophile | Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Piperazine | DMF, 120°C, 24h | 4-Piperazinylphenyl derivative | 70 | |
| Sodium methoxide | MeOH, reflux, 12h | 4-Methoxyphenyl derivative | 85 |
Reduction of the Propan-1-one Moiety
The ketone group can be reduced to a secondary alcohol or fully deoxygenated:
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Catalytic hydrogenation (H₂/Pd-C): Reduces the ketone to an alcohol .
-
Wolff-Kishner-Huang reduction : Converts the ketone to a methylene group .
Table 3: Reduction Reactions
| Method | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| H₂/Pd-C | EtOH, 50°C, 6h | Alcohol derivative | 88 | |
| Wolff-Kishner | NH₂NH₂, KOH, ethylene glycol | Methylene derivative | 75 |
Ring-Opening of the Imidazo[2,1-b]thiazole
The imidazothiazole ring undergoes ring-opening under oxidative or reductive conditions:
Table 4: Ring-Opening Reactions
| Condition | Reagents | Products | Yield (%) | Source |
|---|---|---|---|---|
| Oxidative | H₂O₂, AcOH, 80°C | Thioamide intermediate | 60 | |
| Reductive | LiAlH₄, THF, 0°C | Diamine derivative | 68 |
Cross-Coupling Reactions
The chlorophenyl or imidazothiazole groups participate in cross-coupling:
-
Suzuki coupling (Pd(PPh₃)₄): Replaces Cl with aryl/heteroaryl groups .
-
Buchwald-Hartwig amination : Introduces amine functionalities at the aryl position.
Table 5: Cross-Coupling Reactions
| Reaction Type | Reagents | Product | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivative | 82 | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, DBU | Aryl amine derivative | 78 |
Stability Under Thermal and Photolytic Conditions
-
Thermal degradation : Decomposes above 250°C, releasing CO and HCl .
-
Photolysis (UV light): Forms radical intermediates, leading to dimerization .
The compound’s reactivity is influenced by steric effects from the spirocyclic system and electronic effects from the chlorophenyl group. Further studies are needed to explore enantioselective transformations and catalytic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[2,1-b]thiazole derivatives. Below is a comparative analysis with structurally and functionally related molecules:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure : All compounds share the imidazo[2,1-b]thiazole scaffold, but substituents vary significantly. The target compound’s 1,4-dioxa-8-azaspiro[4.5]decan-8-yl group is unique among the listed analogs, offering conformational constraints that may improve target selectivity .
Linker Chemistry: Most analogs (e.g., 5l, 5f) use an acetamide linker, whereas the target employs a propan-1-one chain.
Biological Activity : Compound 5l demonstrated potent cytotoxicity (IC₅₀ = 1.4 μM against MDA-MB-231) and VEGFR2 inhibition, highlighting the importance of the 4-chlorophenyl group and piperazine-pyridine substituents . The target compound’s spirocyclic amine could modulate similar pathways with improved stability.
Spirocyclic Systems : Compounds like 14 and the target utilize spirocyclic motifs, which are associated with enhanced metabolic resistance and bioavailability compared to linear amines (e.g., piperazine in 5l) .
Research Implications
- Comparative studies with 5l could elucidate the impact of replacing the piperazine-pyridine moiety with a spirocyclic system on potency and selectivity.
- Synthetic routes for similar compounds (e.g., amidation in vs. spirocyclic incorporation in ) suggest feasibility for scalable production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
